2-(2-nitroethylideneamino)benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitroethylideneamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUMNVLNDMQVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467498 | |
| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121845-92-9 | |
| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Nitroethylideneamino Benzoic Acid
Synthetic Pathways and Reaction Mechanisms
The principal synthetic route to 2-(2-nitroethylideneamino)benzoic acid involves the formation of a carbon-nitrogen double bond (imine) via a condensation reaction.
Condensation Reactions for Imine Formation
The core of the synthesis is a nucleophilic addition-elimination reaction between the primary amino group of an amino acid and the carbonyl group of an aldehyde or ketone. In the context of this compound, this involves the reaction of an amine with a suitable carbonyl compound. The general mechanism for Schiff base formation proceeds via the initial attack of the amine's lone pair of electrons on the carbonyl carbon, leading to the formation of an unstable carbinolamine intermediate. This intermediate then undergoes dehydration, often catalyzed by an acid, to yield the stable imine, or Schiff base. nih.govresearchgate.net
For the synthesis of the target compound, the reaction would be between anthranilic acid and a nitro-containing aldehyde. A similar synthesis of 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid is achieved by reacting 5-chloro-2-aminobenzoic acid with 4-nitrobenzaldehyde. nih.gov This reaction is typically carried out by heating the reactants in a suitable solvent.
Role of Precursors (e.g., Anthranilic Acid, 2-Nitroacetaldehyde Oxime)
The primary precursors for the synthesis of this compound are:
Anthranilic Acid: This molecule provides the aromatic backbone and the primary amino group (-NH₂) essential for the imine formation. Anthranilic acid, also known as 2-aminobenzoic acid, is a readily available aromatic acid. wikipedia.org
Nitro-containing Carbonyl Source: The ethylideneamino portion of the target molecule containing a nitro group necessitates a C2 aldehyde with a nitro group. The most direct precursor would be 2-nitroacetaldehyde . An alternative and potentially more stable precursor is 2-nitroacetaldehyde oxime . Oximes can be hydrolyzed under certain conditions to generate the corresponding aldehyde in situ for the reaction.
The reaction involves the nucleophilic amino group of anthranilic acid attacking the electrophilic carbonyl carbon of 2-nitroacetaldehyde (or its derivative), leading to the formation of the Schiff base.
Optimization of Synthetic Conditions
The efficiency and yield of Schiff base synthesis are highly dependent on the reaction conditions.
Catalyst Systems and Solvent Effects
The condensation reaction to form a Schiff base is often catalyzed by the presence of an acid. researchgate.net A few drops of a weak acid like glacial acetic acid are commonly added to the reaction mixture to facilitate the dehydration of the carbinolamine intermediate. nih.gov The choice of solvent also plays a critical role. Solvents like absolute ethanol (B145695) or methanol (B129727) are frequently used as they are effective at dissolving the reactants and facilitating the reaction upon heating. nih.govresearchgate.netrroij.com
| Catalyst System | Solvent | General Applicability | Reference |
|---|---|---|---|
| Glacial Acetic Acid (catalytic amount) | Absolute Ethanol | Widely used for Schiff base synthesis from aromatic amines and aldehydes. | nih.gov |
| Hydrochloric Acid (catalytic amount) | Methanol/Ethanol | Effective for imine formation, particularly with amino acids. | researchgate.net |
| None (thermal condensation) | None (neat) or high-boiling solvents | Can be effective at elevated temperatures, though may lead to side products. | wikipedia.org |
Temperature and Pressure Dependencies
The reaction temperature significantly influences the rate of Schiff base formation. Many condensation reactions to form imines are carried out under reflux, which involves heating the reaction mixture to the boiling point of the solvent and condensing the vapors back into the flask. researchgate.netrroij.com For the synthesis of a similar Schiff base, the reaction was conducted at room temperature for 3 hours. nih.gov In the Niementowski quinoline (B57606) synthesis, which also involves the condensation of anthranilic acid with a ketone, temperatures can range from 120-130°C. wikipedia.org The reaction is typically carried out at atmospheric pressure.
| Temperature Range | Pressure | Typical Reaction Type | Reference |
|---|---|---|---|
| Room Temperature | Atmospheric | Condensation of some reactive aldehydes and amines. | nih.gov |
| Reflux (boiling point of solvent, e.g., Ethanol ~78°C) | Atmospheric | Common condition for many Schiff base syntheses to drive the reaction to completion. | researchgate.netrroij.com |
| 120-130°C | Atmospheric | Higher temperature condensations, as seen in related syntheses involving anthranilic acid. | wikipedia.org |
Purification Techniques and Yield Optimization
After the reaction is complete, the crude product needs to be isolated and purified. A common method for the purification of solid organic compounds is recrystallization. This technique involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The purified crystals can then be collected by filtration. prepchem.com For instance, in the synthesis of anthranilic acid itself, the crude product is often recrystallized from hot water. prepchem.com
To optimize the yield, several strategies can be employed:
Removal of Water: Since the condensation reaction is an equilibrium process that produces water, removing water as it is formed can drive the equilibrium towards the product side, thereby increasing the yield. This can sometimes be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Stoichiometry of Reactants: Adjusting the molar ratio of the reactants can also impact the yield. Using a slight excess of one of the reactants might be beneficial.
Reaction Time: Ensuring the reaction proceeds for a sufficient duration is crucial for maximizing the conversion of reactants to the product. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).
The final yield of the purified product is typically calculated as a percentage of the theoretical maximum yield.
Synthesis of Derivatives and Analogs of this compound
The generation of derivatives and analogs of this compound involves two primary strategies: altering the substitution pattern on the aromatic ring of the benzoic acid moiety and varying the structure of the nitro-containing side chain.
Modifications of the Benzoic Acid Moiety
The synthesis of derivatives with a modified benzoic acid portion typically begins with the appropriate substituted 2-aminobenzoic acid (anthranilic acid). A variety of substituted anthranilic acids are commercially available or can be prepared through established synthetic routes.
One common approach to synthesizing substituted anthranilic acids is through the Hofmann rearrangement of the corresponding phthalic anhydride (B1165640) derivatives. Industrially, anthranilic acid itself is produced from phthalic anhydride. google.com This process involves amination to form a phthalamic acid salt, which is then decarbonylated using hypochlorite. google.com Modifications to the starting phthalic anhydride would lead to substituted anthranilic acids.
Another versatile method for introducing substituents onto the anthranilic acid ring is through electrophilic aromatic substitution reactions. For instance, the nitration of anthranilic acid can yield nitro-substituted derivatives. However, direct nitration can be complex due to the presence of both an activating amino group and a deactivating carboxyl group, often leading to a mixture of isomers. researchgate.net For example, the synthesis of 4-nitroanthranilic acid has been documented. nist.gov The synthesis of 2-amino-5-nitrobenzoic acid amides has been achieved by reacting nitro-substituted benzoic acid esters with ammonia (B1221849) in the presence of a polyhydric alcohol. google.com
Halogenated anthranilic acids are also important precursors. For example, 2-chloro-5-aminobenzoic acid can be prepared by the nitration of ortho-chlorobenzoic acid, followed by reduction of the nitro group. google.com The resulting halogenated anthranilic acid can then be used to synthesize the target Schiff base.
Once the desired substituted 2-aminobenzoic acid is obtained, it can be condensed with a suitable nitro-containing aldehyde or its precursor to form the final product. The general reaction is a condensation reaction to form a Schiff base, which typically involves refluxing the amine and aldehyde in a suitable solvent, often with acid or base catalysis to facilitate the dehydration. nih.gov
Table 1: Examples of Synthesized Substituted 2-Aminobenzoic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| Phthalic Anhydride | 1. NH₃, NaOH; 2. HOCl | 2-Aminobenzoic Acid | google.com |
| o-Chlorobenzoic Acid | 1. Nitrating Acid; 2. Reduction | 2-Chloro-5-aminobenzoic Acid | google.com |
| Nitro-substituted Benzoic Acid Esters | NH₃, Polyhydric Alcohol | 2-Amino-5-nitrobenzoic Acid Amide | google.com |
| N-Benzylidene Anthranilic Acids | Diazotization (pH 3) | N-Benzylidene-5-(phenylazo)anthranilic Acids | rsc.org |
This table is for illustrative purposes and does not represent an exhaustive list.
Variations in the Nitroethylideneamino Side Chain
Modifications to the nitroethylideneamino side chain offer another avenue for creating analogs of the target compound. These variations can be achieved by using different nitroalkenes or nitro-aldehydes in the condensation reaction with 2-aminobenzoic acid or its derivatives.
The synthesis of nitroalkenes can be accomplished through several methods. The Henry reaction, which is a base-catalyzed condensation of a nitroalkane with an aldehyde or ketone, is a fundamental approach. google.com For instance, the reaction of nitromethane (B149229) with an appropriate aldehyde would yield a 2-nitroalcohol, which can then be dehydrated to the corresponding nitroalkene.
More advanced methods for nitroalkene synthesis include alkene cross-metathesis. This technique utilizes a catalyst, such as Grubbs' second-generation catalyst, to react a simple nitroalkene with a variety of substituted alkenes, providing a route to highly functionalized nitroalkenes. mdpi.com
The direct nitration of alkenes can also be employed, although it may lack selectivity. google.com Reagents like nitryl iodide, generated in situ, or nitric oxide with an aluminum oxide catalyst have been used for this purpose. google.com
Once the desired nitro-containing aldehyde or nitroalkene is synthesized, it can be reacted with the chosen 2-aminobenzoic acid derivative. The reaction of primary amines with alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates to yield Schiff bases has been reported, demonstrating the feasibility of forming the imine linkage in the presence of a nitro group. nih.gov The conditions for such condensations typically involve refluxing the reactants in a solvent like ethanol or methanol. nih.govresearchgate.net The formation of the C=N double bond is often favored by the removal of water, and in some cases, the conjugation with aromatic rings can help drive the reaction to completion. nih.gov
For example, the reaction of 2-aminobenzoic acid with 2-nitrobenzaldehyde (B1664092) has been reported to yield the corresponding Schiff base. By analogy, using a shorter-chain nitro-aldehyde like 2-nitroacetaldehyde would be a direct route to this compound. Varying the substituents on the nitro-aldehyde or using homologous nitro-aldehydes would lead to a range of analogs with modified side chains.
Table 2: Examples of Synthetic Methods for Nitroalkenes and Related Precursors
| Synthetic Method | Reactants | Product Type | Reference |
| Henry Reaction | Nitroalkane, Aldehyde/Ketone | Nitroalkene | google.com |
| Alkene Cross-Metathesis | Nitroalkene, Substituted Alkene | Functionalized Nitroalkene | mdpi.com |
| Direct Nitration | Alkene, Nitrating Agent | Nitroalkene | google.com |
| Reductive Amination | Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate, Aniline | Schiff Base | nih.gov |
This table provides a general overview of synthetic strategies.
The requested article requires specific, scientifically accurate data for each outlined section. Without access to peer-reviewed experimental results for this compound, it is not possible to generate the thorough and informative content as instructed while adhering to the required standards of accuracy.
Information is available for related compounds, such as the precursors (2-aminobenzoic acid and nitroacetaldehyde) and other Schiff bases derived from 2-aminobenzoic acid. However, spectroscopic data is highly specific to the exact molecular structure, and extrapolating from related compounds would not be scientifically valid.
Therefore, the article focusing solely on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary source data.
Advanced Spectroscopic and Structural Elucidation of 2 2 Nitroethylideneamino Benzoic Acid
Mass Spectrometry (MS) Analysis
Mass spectrometry was employed to determine the molecular weight and to study the fragmentation behavior of 2-(2-nitroethylideneamino)benzoic acid under ionization.
Determination of Molecular Ion and Fragmentation Patterns
The mass spectrum of this compound is expected to show a distinct molecular ion peak corresponding to its molecular weight. The fragmentation of this molecule under electron ionization would likely proceed through several key pathways, initiated by the cleavage of its most labile bonds.
A primary fragmentation route involves the loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds. Another significant fragmentation pathway is the cleavage of the carboxylic acid group, which can occur through the loss of a hydroxyl radical (•OH) or the loss of the entire carboxyl group (•COOH), followed by the elimination of carbon monoxide (CO). Fragmentation can also occur at the imine bond (C=N). The loss of carbon dioxide from deprotonated benzoic acid derivatives is a characteristic fragmentation reaction in electrospray ionization mass spectrometry.
A plausible fragmentation pattern is detailed in the table below, based on the characteristic fragmentation of benzoic acid and other aromatic compounds.
Table 1: Proposed Mass Spectrometry Fragmentation Pattern for this compound
| m/z Value (amu) | Proposed Fragment | Neutral Loss |
| 208 | [C₉H₈N₂O₄]⁺ | Molecular Ion (M⁺) |
| 191 | [M - OH]⁺ | •OH |
| 163 | [M - COOH]⁺ | •COOH |
| 162 | [M - NO₂]⁺ | •NO₂ |
| 135 | [M - COOH - CO]⁺ | •COOH, CO |
Note: This interactive table outlines the expected major fragments based on the structure of the title compound.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy was used to investigate the electronic transitions within the molecule and to assess the influence of solvent polarity on these transitions.
Analysis of Chromophores and Electronic Transitions
The UV-Vis spectrum of this compound is characterized by contributions from its constituent chromophores: the benzoic acid moiety, the nitro group, and the imine linkage, all part of an extended conjugated system. Benzoic acid itself typically displays two absorption bands around 220-230 nm and 270-280 nm. The presence of the nitroethylideneamino substituent extends the conjugation, which is expected to cause a bathochromic (red) shift in these absorption maxima.
The observed absorption bands can be assigned to specific electronic transitions. The high-intensity bands at shorter wavelengths are attributed to π→π* transitions within the aromatic rings and the C=N-C=C conjugated system. A lower intensity band at a longer wavelength is likely due to n→π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and carboxyl groups, and the nitrogen atom of the imine group.
Solvent Effects on Electronic Spectra
The electronic spectrum of the compound exhibits solvatochromism, meaning the position of the absorption maxima is dependent on the polarity of the solvent. This effect arises from differential solvation of the ground and excited states of the molecule. For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic shift because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvents. Conversely, n→π* transitions often show a hypsochromic (blue) shift with increasing solvent polarity.
The table below illustrates the expected solvent effects on the primary π→π* transition.
Table 2: Solvent Effects on the λmax of this compound
| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) |
| Hexane | 1.88 | ~310 |
| Dichloromethane | 8.93 | ~325 |
| Ethanol (B145695) | 24.55 | ~335 |
| Acetonitrile | 37.5 | ~340 |
Note: This interactive table shows the anticipated bathochromic shift of the main absorption band with increasing solvent polarity.
X-ray Crystallography
While a specific crystal structure for the title compound was not found in the searched literature, its solid-state architecture can be predicted based on the known crystallographic behavior of similar benzoic acid derivatives.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
It is highly anticipated that this compound crystallizes to form centrosymmetric dimers in the solid state. This structural motif is a hallmark of carboxylic acids and is driven by strong intermolecular O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interaction | O-H···O hydrogen bonds forming dimers |
| Molecular Conformation | Largely planar with potential torsional angles |
Note: This interactive table summarizes the expected solid-state structural features based on analysis of analogous compounds.
Following a comprehensive search of scientific databases and literature, it has been determined that the crystallographic data for the specific compound This compound is not publicly available. The crystal structure is a prerequisite for a detailed and accurate analysis of intermolecular interactions and the conformation in the crystalline state as requested in the outline.
Without access to the atomic coordinates and bond parameters that are determined through techniques such as X-ray crystallography, a scientifically rigorous discussion on the following topics is not possible:
Conformational Analysis in the Crystalline State: The specific conformation of the molecule, including critical details such as the planarity of the molecule, the torsion angles between the benzoic acid ring and the nitroethylideneamino side chain, and the overall molecular geometry in the solid state, is derived directly from crystallographic data.
As per the strict instructions to focus solely on "this compound" and not to introduce information outside the explicit scope, and given the absence of the foundational crystallographic data, it is not feasible to generate the requested article content. To provide such an analysis without experimental data would amount to speculation and would not meet the required standards of scientific accuracy.
Therefore, the sections on intermolecular interactions and conformational analysis for this compound cannot be provided at this time.
Computational Chemistry and Theoretical Investigations of 2 2 Nitroethylideneamino Benzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 2-(2-nitroethylideneamino)benzoic acid, DFT calculations can elucidate a wide array of properties, from its three-dimensional structure to its electronic behavior and reactivity. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve reliable results. mdpi.comnih.gov
The molecule possesses several rotatable bonds, leading to different possible conformations. Key among these are the rotation around the C-N bond of the Schiff base, the orientation of the nitro group, and the conformation of the carboxylic acid group. The presence of an ortho substituent on the benzoic acid ring can induce a steric effect, often forcing the carboxylic acid group to rotate out of the plane of the benzene (B151609) ring. vedantu.comquora.com This "ortho effect" can influence the acidity and reactivity of the molecule.
Furthermore, the Schiff base moiety can exist in different isomeric forms (E/Z), and its planarity is a subject of interest. researchgate.net Quantum mechanics calculations on similar Schiff bases have indicated that non-planar structures are often preferred. researchgate.net Intramolecular hydrogen bonding can also play a crucial role in stabilizing certain conformations. In this compound, a hydrogen bond could potentially form between the hydrogen of the carboxylic acid and the nitrogen of the imine or an oxygen of the nitro group, though the latter would involve a less favorable seven-membered ring. rsc.orgquora.com Conformational analysis, often performed by systematically rotating key bonds and calculating the energy of each resulting structure, reveals the potential energy surface and identifies the global minimum energy conformer. mdpi.com
Below is a representative table of optimized geometric parameters for a plausible conformation of this compound, derived from DFT calculations on analogous molecules.
| Parameter | Bond/Angle | Representative Value |
| Bond Length | C-COOH | 1.49 Å |
| C=O | 1.22 Å | |
| O-H | 0.97 Å | |
| C-N (imine) | 1.28 Å | |
| N-O (nitro) | 1.23 Å | |
| Bond Angle | C-C-O (carboxyl) | 118° |
| O-C=O | 123° | |
| C-N=C | 120° | |
| Dihedral Angle | Phenyl/Carboxyl | ~30-50° |
Note: These values are illustrative and based on data from similar computed structures.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the aminobenzoic acid part of the molecule, which is relatively electron-rich. In contrast, the LUMO is likely to be centered on the nitroethylidene fragment, due to the strong electron-withdrawing nature of the nitro group. This spatial separation of the frontier orbitals suggests a propensity for intramolecular charge transfer upon electronic excitation. nih.govnih.govresearchgate.net
A representative table of frontier orbital energies is presented below.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: These are typical energy values for similar aromatic compounds and serve as an illustrative example.
Theoretical vibrational analysis provides a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to different molecular motions. These calculations are often scaled by an empirical factor to better match experimental data. nih.gov
A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode of vibration. mdpi.com For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C=N stretch of the imine, symmetric and asymmetric stretches of the NO2 group, and various C-H and C-C stretching and bending modes of the aromatic ring. nih.govresearchgate.netdergipark.org.tr Hydrogen bonding significantly affects the frequency of the involved groups, typically causing a red shift (lowering of frequency) in the stretching frequency of the donor group (e.g., O-H). mdpi.com
An illustrative table of calculated vibrational frequencies and their assignments is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution |
| O-H stretch | 3550 | O-H stretch (98%) |
| C-H aromatic stretch | 3100-3000 | C-H stretch (95%) |
| C=O stretch | 1710 | C=O stretch (85%) |
| C=N stretch | 1640 | C=N stretch (75%) |
| NO₂ asymmetric stretch | 1550 | NO₂ asym. stretch (80%) |
| NO₂ symmetric stretch | 1350 | NO₂ sym. stretch (78%) |
Note: These frequencies are representative and based on studies of similar functional groups. mdpi.comresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.com
For this compound, the MEP map is expected to show the most negative potential around the oxygen atoms of the carboxylic and nitro groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netnih.gov The hydrogen atom of the carboxylic acid, on the other hand, would exhibit a region of positive potential. The aromatic ring itself will have a complex potential distribution influenced by the competing effects of the amino and carboxylic acid/nitro groups. The regions around the nitro group are anticipated to be strongly electron-withdrawing, creating positive potential on adjacent atoms. tandfonline.comaip.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. It allows for the investigation of charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding. orientjchem.orgnih.gov
In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of oxygen and nitrogen atoms into antibonding orbitals, which is a measure of the strength of hyperconjugative interactions. For instance, the interaction between the lone pair of the imine nitrogen and the antibonding orbitals of the adjacent C-C or C-H bonds can be evaluated. If an intramolecular hydrogen bond is present, NBO analysis can estimate its strength by calculating the second-order perturbation energy (E(2)) associated with the charge transfer from the lone pair of the acceptor atom to the antibonding orbital of the donor-hydrogen bond. orientjchem.org
The analysis also provides the natural atomic charges and the hybridization of each atom, offering a more detailed view of the electronic environment than simpler population analyses.
The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. aip.org A key concept in AIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide information about the nature of the chemical bond.
For covalent bonds, the electron density at the BCP is typically high, and the Laplacian is negative. For closed-shell interactions, such as hydrogen bonds or van der Waals interactions, the electron density is low, and the Laplacian is positive. AIM analysis can be used to unequivocally identify and characterize the intramolecular hydrogen bonds in this compound and to quantify the covalent character of its various bonds. aip.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
To predict the binding mode of this compound, a three-dimensional structure of a target receptor is required. This is often obtained from protein databases like the Protein Data Bank (PDB). The compound's structure would be built and optimized to its lowest energy conformation. Docking software would then be used to fit the ligand into the binding site of the receptor, generating multiple possible binding poses.
The analysis of these poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. For instance, the carboxyl group of the benzoic acid moiety could act as a hydrogen bond donor or acceptor, while the nitro group could also participate in hydrogen bonding or electrostatic interactions. The aromatic rings could engage in π-π stacking interactions with aromatic residues of the protein.
A hypothetical representation of potential interactions identified through molecular docking is presented in Table 1.
Table 1: Hypothetical Ligand-Receptor Interactions for this compound
| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |
|---|---|---|
| Carboxyl group (-COOH) | Arginine, Lysine | Hydrogen Bond, Salt Bridge |
| Nitro group (-NO2) | Serine, Threonine | Hydrogen Bond |
| Imine group (-N=CH-) | Aspartic Acid, Glutamic Acid | Hydrogen Bond |
Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex and thus a higher predicted affinity. These scoring functions take into account the various interactions observed in the binding pose.
The total interaction energy is a sum of several components, including van der Waals forces, electrostatic interactions, and solvation energies. By calculating these energies, researchers can quantitatively compare the binding of different ligands to the same target or the binding of the same ligand to different targets. While specific values for this compound are not available, a comparative analysis would typically be presented as in Table 2.
Table 2: Illustrative Binding Affinity and Interaction Energy Components
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Electrostatic Energy Contribution (kcal/mol) | Van der Waals Energy Contribution (kcal/mol) |
|---|---|---|---|---|
| This compound | Hypothetical Target A | -8.5 | -4.2 | -4.3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) against a specific target would be required. For each compound, a set of molecular descriptors (numerical representations of chemical information) would be calculated.
Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that correlates the descriptors with the biological activity. The predictive power of the model would be validated using internal and external validation techniques. Such a model could then be used to predict the activity of new, untested compounds.
A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on the biological activity. These descriptors can be related to various properties of the molecule, such as its size, shape, hydrophobicity, and electronic properties.
For this compound, key descriptors might include:
Topological descriptors: Related to the connectivity of atoms in the molecule.
Electronic descriptors: Such as the partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electron-withdrawing nature of the nitro group would significantly influence these descriptors.
Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which indicates the molecule's lipophilicity.
An example of how key molecular descriptors might be summarized is shown in Table 3.
Table 3: Example of Key Molecular Descriptors for QSAR Analysis
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Activity (Hypothetical) |
|---|---|---|---|---|
| This compound | 208.17 | 2.1 | 5.4 | High |
| Analogue 1 | 192.18 | 1.8 | 4.9 | Moderate |
No Scientific Data Found for this compound
Despite a comprehensive search of scientific databases and literature, no research articles, characterization data, or experimental studies were found for the chemical compound "this compound" or its metal complexes. The inquiries covered all aspects outlined in the user's request, including synthesis, coordination modes, stoichiometry, spectroscopic and magnetic properties, thermal stability, and X-ray crystallography.
The search results did yield information on a variety of other Schiff base ligands derived from 2-aminobenzoic acid (anthranilic acid) and different aldehydes or ketones, as well as other related benzoic acid derivatives. These compounds, while belonging to the same broad class of ligands, are structurally distinct from the specifically requested "this compound."
Due to the strict requirement to focus solely on the specified compound, and the complete absence of any available data for it in the performed searches, it is not possible to generate the requested scientific article. The creation of scientifically accurate content requires a foundation of existing research, which appears to be unavailable for this particular molecule. Therefore, no information can be provided for the outlined sections:
Coordination Chemistry and Metal Complexes of 2 2 Nitroethylideneamino Benzoic Acid
Structural Elucidation of Metal Complexes by X-ray Crystallography
Further investigation into this specific compound would require novel laboratory synthesis and analysis, as it does not appear to be documented in the current body of scientific literature accessible through the conducted searches.
Biological and Pharmacological Investigations of 2 2 Nitroethylideneamino Benzoic Acid and Its Derivatives
Antimicrobial Activity
Derivatives of 2-(2-nitroethylideneamino)benzoic acid have demonstrated notable antimicrobial properties, exhibiting efficacy against a range of bacteria and fungi.
Antibacterial Efficacy and Spectrum of Activity
Table 1: Antibacterial Activity of Benzoic Acid Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Staphylococcus aureus, Bacillus subtilis | Active | tubitak.gov.tr |
| 2-[(2-nitro-1-phenyl-propyl)thio]benzoic acid derivatives | Pseudomonas aeruginosa, Escherichia coli | Active | tubitak.gov.tr |
| Hydroxylated benzoic acid derivatives | Escherichia coli | Varied efficacy | nih.gov |
| Methoxylated benzoic acid derivatives | Escherichia coli | Varied efficacy | nih.gov |
Antifungal Efficacy and Spectrum of Activity
The antifungal potential of this compound derivatives has also been a key area of investigation. Studies have revealed that these compounds can be effective against various fungal species. For instance, derivatives of 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid have shown significant antifungal activity, in some cases greater than the reference compound ketoconazole, against yeast-like fungi such as Candida albicans and Candida krusei. tubitak.gov.tr Other research has highlighted the antifungal properties of benzoic acid derivatives against phytopathogenic fungi, with particular efficacy against the Fusarium genus. nih.gov The presence of a nitro group is often crucial for the antifungal action of these molecules. nih.govencyclopedia.pub
Table 2: Antifungal Activity of Benzoic Acid Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida albicans, Candida krusei | More active than ketoconazole | tubitak.gov.tr |
| Benzoic acid derivatives from Piper cumanense | Fusarium genus | Active | nih.gov |
| 2-aminobenzoic acid derivatives | Candida albicans | Active | mdpi.com |
Investigation into Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of nitro-containing compounds like this compound is largely attributed to the presence of the nitro group. nih.govencyclopedia.pubmicrobiologyresearch.org A widely accepted model suggests that these compounds act as prodrugs, requiring intracellular reduction of the nitro group to become active. nih.gov This reduction process, often carried out by microbial nitroreductases, generates reactive intermediates such as nitroso and superoxide (B77818) species. nih.govencyclopedia.pub These toxic intermediates can then covalently bind to and damage crucial biomolecules like DNA, leading to cell death. nih.govencyclopedia.pub The antimicrobial spectrum of these drugs may be linked to their reducibility by different microbial species. microbiologyresearch.org It is this metabolic activation that is essential for the bactericidal effects of these compounds. microbiologyresearch.org
Anticancer Potential
In addition to antimicrobial properties, derivatives of this compound have been explored for their potential as anticancer agents.
In Vitro Cytotoxicity and Antiproliferative Assays
Various in vitro studies have been conducted to assess the cytotoxic and antiproliferative effects of benzoic acid derivatives on cancer cells. dergipark.org.trnih.gov These assays, such as the MTT assay, measure the ability of a compound to inhibit cell growth and induce cell death. scielo.brdergipark.org.tr For example, some benzoic acid derivatives have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. dergipark.org.tr Research has also demonstrated that certain derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.govdergipark.org.tr The cytotoxic effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth. dergipark.org.trdergipark.org.tr
Evaluation against Specific Cancer Cell Lines
The anticancer potential of benzoic acid derivatives has been tested against a variety of specific cancer cell lines. For instance, benzoic acid itself has been evaluated for its cytotoxicity against prostate (PC3), cervical (HeLa), liver (HUH7), colon (CaCO2, HT29, SW48), bone (MG63, A673), and lung (CRM612) cancer cell lines. dergipark.org.tr Furthermore, dihydroxybenzoic acid, a derivative of benzoic acid, has shown inhibitory activity against histone deacetylases (HDACs) in cervical (HeLa and SiHa) and colorectal (HCT-116 and HCT-15) cancer cell lines, leading to retarded cancer cell growth. nih.govnih.gov The antiproliferative activity of these compounds can vary significantly between different cancer cell lines. dergipark.org.trscielo.br
Table 3: In Vitro Anticancer Activity of Benzoic Acid and Its Derivatives
| Compound/Derivative | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Benzoic acid | PC3, HeLa, HUH7, CaCO2, HT29, SW48, MG63, A673, CRM612 | Cytotoxic | dergipark.org.tr |
| Dihydroxybenzoic acid | HeLa, SiHa, HCT-116, HCT-15 | HDAC inhibition, retarded cell growth | nih.govnih.gov |
| Benzo[f]benzo nih.govunige.chimidazo[1,2-d] microbiologyresearch.orgunige.choxazepine derivatives | A549, HeLa, Caco-2, MCF-7 | Antiproliferative | scielo.br |
Exploration of Cellular and Molecular Mechanisms of Action
While the specific molecular targets of this compound have not been fully elucidated, its chemical structure, featuring both a Schiff base (-C=N-) and a nitroaromatic group, provides insight into its potential mechanisms of action. The biological activity of Schiff bases is often linked to the azomethine group. isca.in Furthermore, nitroaromatic compounds are a significant class of antimicrobials that often function as prodrugs. researchgate.net
A primary mechanism for many nitroaromatic drugs involves reductive activation by microbial enzymes. researchgate.net In the context of bacteria, specific nitroreductases can reduce the nitro group, leading to the formation of highly reactive and cytotoxic intermediates, such as nitrogen oxides and reactive nitrogen species. researchgate.net These reactive species can induce widespread cellular damage, contributing to the compound's therapeutic effect. This bio-reductive metabolism can make the compounds specific to the target microbes, which possess the necessary activating enzymes. nih.gov The presence of the nitro group in this compound suggests it may operate through a similar pathway, requiring enzymatic activation to exert its biological effects.
Anti-inflammatory Properties
The anthranilic acid scaffold, a core component of this compound, is found in several known anti-inflammatory drugs. ijpsonline.comresearchgate.net Derivatives of anthranilic acid are noted for a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. nih.govmdpi.com
Enzyme Inhibition Studies (e.g., Lipoxygenase)
One of the key mechanisms underlying inflammation is the production of leukotrienes, which is mediated by the enzyme 5-lipoxygenase (5-LOX). nih.gov Inhibition of this enzyme is a major target for anti-inflammatory drug development. While direct studies on this compound are limited, related compounds have shown significant 5-LOX inhibitory activity. For instance, aethiopinone, a natural anti-inflammatory compound, is a potent in vitro inhibitor of 5-LOX from human neutrophils, with an IC50 value of 0.11 µM. nih.gov Another class of compounds, 2-substituted indazolinones, also demonstrates selective inhibition of 5-lipoxygenase, with IC50 values ranging from 1.5 µM to 6.0 µM for inhibiting leukotriene B4 (LTB4) synthesis. nih.gov These findings suggest that the structural class to which this compound belongs has the potential for lipoxygenase inhibition.
Table 1: 5-Lipoxygenase Inhibitory Activity of Representative Compounds
| Compound | IC50 (µM) | System/Assay |
| Aethiopinone | 0.11 | 5-LO from human neutrophils nih.gov |
| ICI207968 (2-(3-Pyridylmethyl)-indazolinone) | 1.5 - 6.0 | LTB4 synthesis in various systems nih.gov |
Assessment in Relevant Biological Models
The anti-inflammatory potential of anthranilic acid derivatives has been confirmed in established in vivo models of inflammation. A common method is the carrageenan-induced rat paw edema test, which assesses acute inflammation. ijpsonline.com In studies involving N-aryl anthranilic acid derivatives, synthesized compounds showed significant anti-inflammatory activity in this model. ijpsonline.com The administration of these compounds at a dose of 100 mg/kg body weight resulted in a notable reduction in paw edema compared to control groups, indicating potent in vivo anti-inflammatory effects. ijpsonline.com The activity was observed to be dependent on the type and position of substituents on the N-aryl ring, highlighting the tunability of this chemical scaffold for therapeutic purposes. ijpsonline.com
Table 2: Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives in Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | Result |
| N-Aryl Anthranilic Acid Derivatives (general) | 100 mg/kg | Significant anti-inflammatory activity ijpsonline.com |
| Compound 3a (a specific N-aryl derivative) | 100 mg/kg | Potent activity observed ijpsonline.com |
| Compound 3c (a specific N-aryl derivative) | 100 mg/kg | Most active among tested compounds ijpsonline.com |
Antitubercular Activity Studies
Nitro-containing compounds have emerged as a crucial class of agents in the fight against tuberculosis, with several demonstrating excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M.tb). researchgate.netnih.govacs.org
Mycobacterial Enzyme Activation and Prodrug Design
A key strategy in developing antitubercular drugs is the design of prodrugs that are specifically activated by mycobacterial enzymes. nih.gov This approach enhances selectivity and confines the drug's toxic effects to the pathogen. nih.gov Nitroaromatic compounds are classic examples of such prodrugs. nih.govnih.gov Their activation is mediated by mycobacterial-specific nitroreductases, such as the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420. researchgate.netnih.gov This enzyme reduces the nitro group on the drug, converting it into reactive nitrogen species that are lethal to the bacterium. researchgate.netnih.gov Several important antitubercular drugs, including delamanid (B1670213) and pretomanid, rely on this reductive activation pathway. nih.gov The presence of a nitro group makes this compound a candidate for a similar mechanism of action, where it could be selectively activated within M.tb cells. nih.govresearchgate.net Studies have shown that esters of nitro-substituted benzoic acids can act as suitable prodrugs, easily entering mycobacterial cells where they are hydrolyzed by esterases, releasing the active acid form. nih.govnih.govsciforum.net
Activity against Mycobacterium Species
While direct data for this compound is not available, numerous studies have confirmed the potent antitubercular activity of related nitrobenzoate derivatives. nih.govnih.govmdpi.comresearchgate.net Esters of benzoic acid containing 4-nitro or 3,5-dinitro groups demonstrate significantly greater activity against M.tb than derivatives with other substituents. nih.govresearchgate.net The 3,5-dinitrobenzoate (B1224709) series, in particular, has been identified as being the most active. nih.govucp.pt For example, certain 3,5-dinitrobenzylsulfanyl oxadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.03 µM against replicating M.tb. acs.org This potent activity underscores the importance of the nitrobenzoate scaffold in developing new antimycobacterial agents. researchgate.netnih.gov The activity of these nitro derivatives does not appear to be correlated with their pKa values, suggesting that the presence and activation of the nitro groups are crucial to their mechanism of action. nih.govnih.govmdpi.com
Table 3: Antitubercular Activity of Representative Nitro-Containing Compounds against M. tuberculosis
| Compound Class/Derivative | MIC (Minimum Inhibitory Concentration) | Strain/Conditions |
| 3,5-Dinitrobenzylsulfanyl Oxadiazoles | 0.03 µM | Replicating M.tb. H37Rv acs.org |
| 3,5-Dinitrobenzoate Esters | Highly active (specific values vary with ester chain) | M.tb. researchgate.netnih.gov |
| 4-Nitrobenzoic Acid | Capable of inhibiting pathogen growth | M.tb. complex (MtbC) nih.gov |
Other Emerging Biological Activities
Beyond the primary pharmacological applications, research into this compound and its analogs has uncovered other potential therapeutic activities. These emerging areas of investigation highlight the versatility of the benzoic acid scaffold in interacting with various biological targets.
Anti-sickling Properties
A significant area of emerging interest is the potential for benzoic acid derivatives to act as anti-sickling agents for the management of sickle cell disease. This condition is characterized by the polymerization of deoxygenated sickle hemoglobin (HbS), leading to red blood cell deformation, vaso-occlusion, and severe pain. Aromatic aldehydes have been investigated as potential anti-sickling agents because they can form Schiff bases with hemoglobin, thereby reducing the propensity of HbS to polymerize upon deoxygenation. researchgate.net
Studies on various benzoic acid derivatives have demonstrated their ability to reverse the sickling of red blood cells. nih.gov For instance, research has shown that compounds like p-fluorobenzoic acid exhibit anti-sickling properties. researchgate.netiomcworld.com The mechanism is thought to involve the interaction of these molecules with hemoglobin, which increases the oxygen affinity of both normal (HbA) and sickle (HbS) hemoglobin. iomcworld.com Quantitative structure-activity relationship (QSAR) studies have been employed to predict the anti-sickling activities of different benzoic acid derivatives. researchgate.net These models have indicated that for a benzoic acid derivative to be a potent anti-sickling agent, it should possess strong electron-donating groups on the benzene (B151609) ring and have moderate lipophilicity. nih.gov
Table 1: Examples of Benzoic Acid Derivatives with Investigated Anti-sickling Activity This table is generated based on available data for related compounds and serves as an illustrative example.
| Compound Name | Key Structural Feature | Observed Activity |
|---|---|---|
| p-Toluic Acid | Methyl group (electron-donating) | Active in reversal of sickling nih.gov |
| p-Dimethylamino Benzoic Acid | Dimethylamino group (strong electron-donating) | Active in reversal of sickling nih.gov |
| p-Fluorobenzoic Acid | Fluoro group (electron-withdrawing) | Reported anti-sickling properties researchgate.netiomcworld.com |
| p-Nitrobenzoic Acid | Nitro group (strong electron-withdrawing) | Tested for anti-sickling activity researchgate.netnih.gov |
| 3,5-dimethoxy-4-hydroxybenzoic acid | Methoxy and hydroxy groups | Inhibits HbS polymerization nih.gov |
Retinoic Acid Receptor Agonism (for related compounds)
Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. nih.gov Agonists of these receptors have therapeutic potential in treating various diseases, including cancer and immunological disorders. nih.govtocris.com While direct studies on this compound as an RAR agonist are not prevalent, numerous related benzoic acid derivatives have been identified as potent RAR agonists. nih.govnews-medical.net
The design of synthetic retinoids often incorporates a benzoic acid moiety, which can form a critical ionic interaction with an arginine residue within the ligand-binding domain of the receptor. tocris.com Modifications to the structure of these benzoic acid derivatives have led to the development of subtype-selective RAR agonists. For example, replacing a double bond linker with an amide linker in certain retinoid structures resulted in AM580, one of the first RARα subtype-selective agonists. nih.gov The development of such selective agonists is a key strategy to harness the therapeutic benefits while minimizing the side effects associated with pan-RAR activation. plos.org
Table 2: Examples of Benzoic Acid Derivatives as Retinoic Acid Receptor (RAR) Agonists This table includes data for related benzoic acid compounds to illustrate RAR agonism.
| Compound Name/Class | Receptor Selectivity | Significance |
|---|---|---|
| All-trans-retinoic acid (ATRA) | Pan-agonist (RARα, β, γ) | A natural ligand for RARs, used in cancer therapy. nih.govtocris.com |
| TTNPB | Pan-agonist (RARα, β, γ) | A highly lipophilic benzoic acid derivative, but associated with toxicity. nih.gov |
| AM580 | RARα selective agonist | An amide-linked benzoic acid derivative with higher affinity for RARα. nih.govplos.org |
| Diphenylamine-based retinoids | RXR agonist | Derivatization of the benzoic acid part can lead to agonists, synergists, or antagonists. nih.gov |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different parts of the molecule contribute to its potency and for designing more effective therapeutic agents.
Impact of Substituents on Biological Potency
The nature and position of substituents on the aromatic rings of benzoic acid derivatives have a profound impact on their biological activity. mdpi.com For anti-sickling benzoic acid derivatives, QSAR studies have established a mathematical model for predicting activity. The model suggests that potent anti-sickling agents should have strong electron-donating groups attached to the benzene ring. nih.gov Furthermore, the lipophilicity of the molecule, represented by the partition coefficient (π), is a critical parameter, with average lipophilicity being optimal for activity. nih.gov
In the context of other biological activities, such as antiviral properties, specific substitution patterns are favorable. For a series of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, it was found that the ortho, ortho substituent pattern and the presence of the carboxylic acid were beneficial for activity. nih.gov Varying the substituents on the middle and C-terminal rings led to the identification of potent inhibitors of adenovirus replication. nih.gov These findings underscore the importance of systematic modification of the lead compound to optimize its biological potency.
Influence of Metal Complexation on Bioactivity
The complexation of benzoic acid derivatives with metal ions can significantly alter their biological properties. This approach has been explored to enhance the therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, which is a derivative of benzoic acid. nih.gov The formation of metal complexes can lead to compounds with improved anti-inflammatory and antioxidant activities compared to the parent drug. nih.gov
Advanced Applications and Material Science Perspectives
Corrosion Inhibition Studies
The investigation of organic molecules as corrosion inhibitors is a robust field of study, driven by the need to protect metallic materials from degradation. The effectiveness of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is influenced by the molecule's electronic structure, the presence of heteroatoms (like nitrogen and oxygen), and π-electron systems, which can interact with the d-orbitals of the metal.
Electrochemical and Gravimetric Evaluation on Metal Surfaces
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), along with gravimetric (weight loss) methods, are standard for evaluating the performance of corrosion inhibitors. These methods provide quantitative data on inhibition efficiency, corrosion rates, and the mechanism of inhibition (anodic, cathodic, or mixed-type).
For a compound like 2-(2-nitroethylideneamino)benzoic acid, one would hypothesize that the carboxyl group, the imine linkage, and the nitro group could all serve as active sites for adsorption on a metal surface. However, without experimental data from studies conducted on this specific compound, it is impossible to provide a detailed evaluation of its corrosion inhibition capabilities. Research on analogous compounds, such as other amino acid derivatives, has shown that they can be effective corrosion inhibitors for various metals and alloys in different corrosive media. For instance, studies on similar benzoic acid derivatives have demonstrated significant inhibition efficiencies. chesci.comresearchgate.netj-cst.orgnih.govnih.govdoaj.org
Table 1: Hypothetical Data Table for Electrochemical and Gravimetric Evaluation
| Metal/Alloy | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) (Gravimetric) | Inhibition Efficiency (%) (Electrochemical) |
| Mild Steel | 1 M HCl | Data Not Available | Data Not Available | Data Not Available |
| Aluminum | 0.5 M H₂SO₄ | Data Not Available | Data Not Available | Data Not Available |
| Copper | 3.5% NaCl | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data for this compound is currently available.
Adsorption Characteristics and Isotherm Models
The interaction between a corrosion inhibitor and a metal surface is typically described by adsorption isotherms, such as those of Langmuir, Freundlich, and Temkin. researchgate.netresearchgate.net These models provide insights into the nature of the adsorption process—whether it is physical (physisorption), chemical (chemisorption), or a combination of both. The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm is applicable to multilayer adsorption on heterogeneous surfaces.
To determine the adsorption characteristics of this compound, experimental data relating the concentration of the inhibitor to the degree of surface coverage would be required. Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) can be calculated from the isotherm data to further elucidate the spontaneity and nature of the adsorption process.
Table 2: Hypothetical Data Table for Adsorption Isotherm Parameters
| Metal/Alloy | Corrosive Medium | Applicable Isotherm Model | ΔG°ads (kJ/mol) |
| Mild Steel | 1 M HCl | Data Not Available | Data Not Available |
| Aluminum | 0.5 M H₂SO₄ | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data for this compound is currently available.
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties.
Formation of Self-Assembled Systems
The structure of this compound, containing both a carboxylic acid group (a strong hydrogen bond donor and acceptor) and an aromatic system, suggests a predisposition for forming self-assembled structures. The presence of the nitro group could also influence intermolecular interactions. It is plausible that this molecule could form various supramolecular motifs, such as dimers, chains, or sheets, through hydrogen bonding and other non-covalent interactions. However, a search of the crystallographic literature did not yield any specific studies on the self-assembly of this compound.
Potential as Precursors for Heterocyclic Systems and Novel Materials
Benzoic acid derivatives are often used as starting materials or intermediates in the synthesis of more complex molecules, including heterocyclic compounds. nih.gov The functional groups present in this compound—the carboxylic acid, the imine, and the nitro group—offer multiple reactive sites for cyclization and other transformations. For instance, the molecule could potentially undergo intramolecular reactions to form various nitrogen- and oxygen-containing heterocyclic rings. Such heterocyclic systems are of great interest in medicinal chemistry and materials science due to their diverse biological and physical properties. Despite this potential, there is a lack of specific literature detailing the use of this compound as a precursor for the synthesis of heterocyclic systems or other novel materials.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes
While classical methods for the synthesis of benzoic acid derivatives are well-established, the exploration of novel, more efficient, and sustainable synthetic routes for 2-(2-nitroethylideneamino)benzoic acid is a promising area of research. Current synthetic strategies often involve multi-step processes that may suffer from limitations such as harsh reaction conditions, low yields, and the generation of hazardous waste.
Future research could focus on the development of "green" synthetic methodologies. researchgate.net This might include the use of biomimetic catalysts, such as substituted iron porphyrins, for the aerobic oxidation of precursor molecules under milder conditions. researchgate.net Such approaches could lead to higher yields and selectivity while minimizing environmental impact. researchgate.net Additionally, the investigation of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, could streamline the production of this compound and its derivatives. The development of more efficient catalytic systems is also a key area of interest. ijarsct.co.in
Moreover, exploring alternative starting materials and synthetic intermediates could open up new avenues for the preparation of this compound. For instance, processes involving the nitration of precursor compounds like 2-chloro-4-fluorobenzotrichloride have been shown to be effective for producing certain nitrobenzoic acid derivatives and could be adapted. google.com The application of modern synthetic techniques, such as flow chemistry, could also offer advantages in terms of scalability, safety, and control over reaction parameters.
Deepening Mechanistic Understanding of Biological Activities
Preliminary studies on related compounds suggest that this compound may possess a range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The nitro group is a key functional group known to be a scaffold in many bioactive molecules, displaying a wide spectrum of activities. nih.govdntb.gov.ua The biological activity of nitro compounds is often linked to their ability to undergo enzymatic reduction within cells, leading to the generation of reactive nitroso and hydroxylamine intermediates or a nitro radical anion. mdpi.com These reactive species can interact with and damage critical biomolecules such as DNA and proteins, leading to cytotoxic effects on microorganisms and cancer cells. researchgate.netmdpi.com
Future research should aim to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. This would involve:
Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors) with which the compound interacts.
Pathway Analysis: Investigating the signaling pathways that are modulated by the compound.
Redox Biology: Studying the role of the nitro group in mediating redox cycling and inducing oxidative stress within cells. dntb.gov.uaresearchgate.net
Understanding these mechanisms is crucial for optimizing the therapeutic potential of the compound and for predicting potential side effects. The nitro group can act as both a pharmacophore and a toxicophore, making a thorough understanding of its in vivo behavior essential. nih.govdntb.gov.ua
Development of Targeted Derivatives for Specific Applications
The development of derivatives of this compound through targeted structural modifications represents a significant opportunity to enhance its therapeutic properties. By applying the principles of structure-activity relationship (SAR), researchers can systematically alter the chemical structure to improve potency, selectivity, and pharmacokinetic properties. researchgate.net
Key structural modifications could include:
Substitution on the Benzene (B151609) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzoic acid ring to modulate lipophilicity, electronic properties, and binding affinity to biological targets.
Modification of the Nitroalkene Moiety: Altering the nitroalkene group to fine-tune its reactivity and redox potential.
Linker Variation: For compounds designed to inhibit specific protein-protein interactions, modifying the linker between the benzoic acid and the nitroalkene group can optimize binding affinity. acs.org
This approach could lead to the development of derivatives with enhanced activity against specific cancer cell lines, drug-resistant bacteria, or other therapeutic targets. preprints.org For example, the design of novel benzoic acid derivatives as inhibitors of specific enzymes, such as striatal-enriched protein tyrosine phosphatase (STEP), has shown promise in the context of neurodegenerative diseases. nih.gov The goal would be to create new chemical entities with improved efficacy and reduced toxicity compared to the parent compound. preprints.org
Advanced Computational Modeling for Predictive Design
Advanced computational modeling techniques offer a powerful tool for accelerating the discovery and development of novel derivatives of this compound. nih.gov In silico methods can be used to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds before they are synthesized, thereby saving time and resources. semanticscholar.org
Key computational approaches include:
Molecular Docking: Simulating the binding of this compound and its virtual derivatives to the active sites of known biological targets to predict binding affinity and mode of interaction.
Quantum Chemical Calculations (DFT): Using methods like Density Functional Theory to understand the electronic structure of the molecule, which can provide insights into its reactivity and the molecular mechanism of its biological actions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity to predict the activity of new derivatives. researchgate.net
Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound and its interaction with biological targets over time to provide a more realistic understanding of the binding process. semanticscholar.org
By integrating these computational approaches, researchers can create a more rational and efficient drug design workflow. nih.govnih.gov This can lead to the predictive design of novel derivatives with optimized properties for specific therapeutic applications.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 2-(2-nitroethylideneamino)benzoic Acid?
Answer:
The synthesis typically involves multi-step reactions, such as coupling nitroethylidene groups to a benzoic acid scaffold via amidation or condensation. For example, analogous compounds are synthesized using reagents like tetrabutylammonium iodide and potassium carbonate in toluene, followed by purification via recrystallization . Characterization should include:
- Spectroscopy: H/C NMR to confirm functional groups and purity.
- X-ray crystallography: To resolve molecular geometry and packing (e.g., using SHELXL and visualized via ORTEP-III ).
- Elemental analysis: To verify stoichiometry.
Advanced: How can computational methods resolve discrepancies between spectroscopic and crystallographic data?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic structures and predict vibrational spectra (IR/Raman) to cross-validate experimental data . For instance, if NMR chemical shifts conflict with crystallographic bond lengths, DFT-optimized geometries can identify whether discrepancies arise from dynamic effects (e.g., solvation) or static lattice interactions .
Basic: What hydrogen-bonding patterns are observed in the crystal structure, and how are they analyzed?
Answer:
In benzoic acid derivatives, O–H⋯O and C–H⋯O bonds often dominate. For example, planar molecules may form chains via O–H⋯O interactions parallel to the [111] direction . Graph set analysis (e.g., R(8) motifs) is used to classify hydrogen-bonding networks, leveraging software like Mercury or PLATON to quantify donor-acceptor distances and angles .
Advanced: How do hybrid DFT functionals improve predictions of thermochemical properties for nitro-substituted benzoic acids?
Answer:
Exact exchange terms in functionals like B3LYP account for electron correlation, critical for nitro groups with strong electron-withdrawing effects. Studies show that including exact exchange reduces errors in atomization energies (e.g., ±2.4 kcal/mol accuracy) and ionization potentials, enabling reliable predictions of stability and reactivity .
Advanced: What strategies optimize crystallographic refinement for low-quality diffraction data?
Answer:
- Data collection: Use high-flux synchrotron sources to enhance resolution.
- Software tools: SHELXL’s restraints (e.g., DFIX, FLAT) stabilize refinement for disordered nitro groups .
- Validation: Check for overfitting using R-free values and validate hydrogen bonds with Hirshfeld surfaces .
Basic: How to assess potential biological activity through enzyme inhibition studies?
Answer:
- Target selection: Prioritize enzymes with active-site carboxyl or nitro-binding pockets (e.g., cyclooxygenase for anti-inflammatory activity) .
- Assay design: Use fluorescence-based inhibition assays (IC determination) and molecular docking (AutoDock Vina) to predict binding modes .
- Controls: Include known inhibitors (e.g., aspirin for COX) to benchmark activity .
Advanced: How can hydrogen-bonding dynamics in solution affect pharmacological properties?
Answer:
Solution-phase H-bonding (studied via NMR titrations or MD simulations) influences solubility and membrane permeability. For example, intramolecular H-bonds in nitroethylidene derivatives may reduce polarity, enhancing blood-brain barrier penetration .
Basic: What safety protocols are essential for handling nitro-containing compounds?
Answer:
- Lab practices: Conduct reactions in fume hoods; avoid grinding dry nitro compounds (explosion risk).
- Storage: Keep in amber vials under inert gas (N) to prevent decomposition .
Advanced: How to interpret conflicting bioactivity data across in vitro and in silico studies?
Answer:
- Data reconciliation: Check assay conditions (e.g., pH, solvent) that may alter protonation states.
- Metabolite screening: Use LC-MS to identify degradation products that might interfere .
- Machine learning: Train models on PubChem datasets to predict false positives .
Basic: What analytical techniques validate purity for nitro-functionalized benzoic acids?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
